1,5-Dibenzoylnaphthalene
Overview
Description
1,5-Dibenzoylnaphthalene is an organic compound with the molecular formula C24H16O2. It is a derivative of naphthalene, where two benzoyl groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its use as an intermediate in the synthesis of vat dyes, which are a class of dyes known for their excellent lightfastness and washfastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibenzoylnaphthalene can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows :
Condensation Reaction: Naphthalene reacts with benzoyl chloride in the presence of aluminum chloride to form a mixture of this compound and 1,8-dibenzoylnaphthalene.
Separation and Purification: The crude mixture is subjected to solvent recrystallization techniques to separate the desired this compound from the 1,8-isomer and other impurities.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of solvents such as benzene, toluene, or nitrobenzene can aid in the separation of the aluminum chloride complex of the 1,5-isomer from other reaction products .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzoylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzo[a,h]pyrene-7,14-dione, a precursor for vat dyes.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Dibenzo[a,h]pyrene-7,14-dione.
Reduction: Corresponding alcohols.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
1,5-Dibenzoylnaphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Apart from its use in dye synthesis, it is also used in the production of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,5-dibenzoylnaphthalene primarily involves its role as an intermediate in chemical reactions. The benzoyl groups attached to the naphthalene ring make it a versatile compound for further chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation to form vat dyes or reduction to form alcohols .
Comparison with Similar Compounds
Similar Compounds
1,8-Dibenzoylnaphthalene: Another isomer where the benzoyl groups are attached to the 1 and 8 positions of the naphthalene ring.
1,5-Dimethylnaphthalene: A derivative with methyl groups instead of benzoyl groups.
1,4,5,8-Tetrabenzoylnaphthalene: A compound with four benzoyl groups attached to the naphthalene ring.
Uniqueness
1,5-Dibenzoylnaphthalene is unique due to its specific substitution pattern, which makes it particularly useful as an intermediate in the synthesis of vat dyes. Its ability to undergo various chemical reactions, such as oxidation and reduction, further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
(5-benzoylnaphthalen-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)24(26)18-11-5-2-6-12-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBCICQIJKSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058898 | |
Record name | Methanone, 1,5-naphthalenediylbis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-80-7 | |
Record name | 1,1′-(1,5-Naphthalenediyl)bis[1-phenylmethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibenzoylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-(1,5-naphthalenediyl)bis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, 1,5-naphthalenediylbis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dibenzoylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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